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Foreword

In the landscape of modern drug discovery, the vast chemical space offered by virtual
screening libraries is both a boon and a challenge. Molecules identified through in-silico
methods require rigorous characterization to translate a computational hit into a tangible lead
compound. This guide provides a comprehensive technical overview of ZINC37079017, a small
molecule with potential applications in chemical biology and medicinal chemistry. As a Senior
Application Scientist, the following sections are designed to provide not just data, but a deeper
understanding of the causality behind the molecule's properties and the rationale for its
potential exploration.

Compound Identification and Nomenclature

ZINC37079017 is a unique identifier within the ZINC database, a curated collection of
commercially available compounds for virtual screening. [1][2][3][4][5]The definitive chemical
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identity of ZINC37079017 is 2-(ethyl(methyl)amino)isonicotinonitrile. [6]This nomenclature
precisely describes its molecular architecture: a pyridine ring with a cyano group at the 4-
position (an isonicotinonitrile scaffold) and an ethyl(methyl)amino substituent at the 2-position.

For cross-referencing across different chemical registries and literature, the following identifiers

are crucial:
Identifier Type Value
ZINC ID ZINC37079017
Chemical Name 2-(ethyl(methyl)amino)isonicotinonitrile
CAS Number 1094778-15-0 [6]

A clear understanding of these identifiers is paramount for accurate literature searches and
procurement from chemical vendors.

Physicochemical Properties and Structural Features

The molecular structure of ZINC37079017 dictates its physicochemical properties, which in turn

influence its behavior in biological systems.

Structural Diagram

Caption: 2D structure of 2-(ethyl(methyl)amino)isonicotinonitrile.

Key Physicochemical Parameters

A summary of the computed physicochemical properties for ZINC37079017 is presented below.
These values are critical for assessing its drug-likeness and potential for oral bioavailability,
often guided by frameworks such as Lipinski's Rule of Five.
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Significance in Drug
Property Value .
Discovery

Provides the elemental
Molecular Formula CoH11N3 N
composition.

Falls within the typical range
_ for small molecule drugs,
Molecular Weight 161.21 g/mol ) )
favoring absorption and

distribution.

Indicates moderate lipophilicity,

suggesting a balance between
XLogP3 14 -

aqueous solubility and

membrane permeability.

The absence of donor groups
Hydrogen Bond Donors 0 can influence solubility and

target binding.

The pyridine nitrogen, the

cyano nitrogen, and the amino
Hydrogen Bond Acceptors 3 nitrogen can accept hydrogen

bonds, influencing solubility

and target interactions.

A low number of rotatable

bonds suggests

conformational rigidity, which
Rotatable Bonds 2

can be advantageous for

binding affinity but may limit

adaptability to binding pockets.

These properties suggest that ZINC37079017 possesses a favorable profile for a lead
compound, with good potential for membrane permeability and a molecular size conducive to
interacting with protein binding sites.

Synthesis and Chemical Reactivity
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The synthesis of 2-(ethyl(methyl)amino)isonicotinonitrile and related 2-aminopyridine
compounds can be approached through several established synthetic routes. A common
strategy involves the nucleophilic aromatic substitution of a suitable precursor.

General Synthetic Workflow

A plausible synthetic route is outlined below. This should be considered a general protocol, and
specific reaction conditions may require optimization.

Caption: Generalized synthetic workflow for ZINC37079017.
Experimental Protocol:

To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in a suitable polar aprotic solvent such as
N,N-dimethylformamide (DMF), add ethylmethylamine (1.2-2.0 eq) and a base such as
potassium carbonate (K2COs) (2.0 eq).

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-
(ethyl(methyl)amino)isonicotinonitrile.

Causality of Experimental Choices:

e Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the
nucleophilic substitution reaction.

o Base: The base is essential to neutralize the hydrochloric acid byproduct of the reaction,
driving the equilibrium towards the product.
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e Heat: Heating is often necessary to overcome the activation energy of the aromatic
substitution on the electron-deficient pyridine ring.

Potential Biological Activity and Applications

While specific biological targets for ZINC37079017 are not extensively documented in publicly
available literature, the 2-aminopyridine scaffold is a well-established pharmacophore found in
numerous biologically active compounds. Derivatives of 2-aminopyridine have shown a wide
range of activities, including but not limited to, kinase inhibition, ion channel modulation, and as
intermediates in the synthesis of agrochemicals.

The presence of the isonicotinonitrile group also offers a handle for further chemical
modification and can participate in key interactions with biological targets. The nitrile group can
act as a hydrogen bond acceptor or be involved in covalent interactions with certain enzyme
residues.

Given its structural features, ZINC37079017 could be a valuable starting point for screening
campaigns against various target classes. A logical workflow for investigating its biological
potential is outlined below.

Caption: A logical workflow for the biological evaluation of ZINC37079017.

Conclusion and Future Directions

ZINC37079017, or 2-(ethyl(methyl)amino)isonicotinonitrile, represents a readily accessible
chemical entity with physicochemical properties that make it an attractive candidate for further
investigation in drug discovery and chemical biology. Its synthesis is straightforward, and the 2-
aminopyridine scaffold is a proven pharmacophore. While its specific biological activities
remain to be elucidated, this technical guide provides a solid foundation for researchers to
embark on the exploration of this molecule's potential. Future work should focus on broad
biological screening to identify initial hits, followed by medicinal chemistry efforts to establish
structure-activity relationships and develop more potent and selective analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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